![molecular formula C18H15N5O6S B1219854 Salazodine CAS No. 22933-72-8](/img/structure/B1219854.png)
Salazodine
Overview
Description
Salazodine , also known as Salazopyridazine , is a bioactive compound with the molecular formula C20H22N2O2 . It has been studied for its potential antibacterial properties and its effects on ulcerative colitis. In animal experiments, salazodine has shown increased appetite, rhythmic contractions, and clinical recovery in gastrointestinal diseases .
Scientific Research Applications
Antibacterial Agent
Salazodine, also known as Salazopyridazine, has been studied for its potential as an antibacterial agent . This application is significant in the field of medicine, where there is a constant need for new and effective antibacterial agents to combat resistant strains of bacteria.
Treatment for Ulcerative Colitis
Research has shown that Salazodine could be active against ulcerative colitis , a chronic inflammatory bowel disease that causes long-lasting inflammation and ulcers in the digestive tract. This application could provide a new therapeutic approach for patients suffering from this condition.
Gastrointestinal Diseases
Experiments on animals have revealed that Salazodine increased the frequency of rhythmic contractions, increased appetite, and clinic recovery in animals with gastrointestinal diseases . This suggests potential applications in the treatment of various gastrointestinal disorders.
Anti-inflammatory Properties
Glycoalkaloids, a group of compounds to which Salazodine belongs, possess biological properties such as anti-inflammatory activities . This suggests that Salazodine could potentially be used in the treatment of inflammatory conditions.
Antimicrobial Properties
Glycoalkaloids also exhibit antimicrobial activities . This indicates that Salazodine could potentially be used as an antimicrobial agent, providing a new tool in the fight against microbial infections.
Anticarcinogenic Activities
The ability of glycoalkaloids to disrupt cellular structure has been examined by some researchers as a possible application of these compounds for treating cancer cells . This suggests that Salazodine could potentially be used in cancer treatment.
Mechanism of Action
Target of Action
Salazodine, also known as Sulfasalazine , is an anti-inflammatory drug used to treat inflammatory diseases such as Crohn’s disease, ulcerative colitis, and rheumatoid arthritis . The primary targets of Salazodine are various inflammatory molecules . The drug is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity of Salazodine .
Mode of Action
It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that Salazodine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins .
properties
IUPAC Name |
2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUATOCFMCWUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043229, DTXSID40865074 | |
Record name | Salazodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salazodine | |
CAS RN |
22933-72-8 | |
Record name | Salazopyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22933-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salazodine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salazodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALAZODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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